(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetic acid salt

NMDA receptor glycine site cortical slice electrophysiology

(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetic acid salt (CAS 1072933-71-1; molecular formula C₇H₁₄N₂O₄; MW 190.20 g/mol) is the acetate salt of the chiral pyrrolidinone derivative known pharmacologically as L-687,414, or cis-4-methyl-HA-966. The free base form (CAS 130931-65-6; C₅H₁₀N₂O₂; MW 130.15 g/mol) was developed by Merck Sharp & Dohme as a glycine-site NMDA receptor modulator.

Molecular Formula C7H14N2O4
Molecular Weight 190.20 g/mol
Cat. No. B15275682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetic acid salt
Molecular FormulaC7H14N2O4
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC1CN(C(=O)C1N)O.CC(=O)O
InChIInChI=1S/C5H10N2O2.C2H4O2/c1-3-2-7(9)5(8)4(3)6;1-2(3)4/h3-4,9H,2,6H2,1H3;1H3,(H,3,4)
InChIKeySNDJFAKPJVTVOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one Acetic Acid Salt (L-687,414 Acetate): Chemical Identity, Pharmacological Class, and Procurement-Relevant Characteristics


(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetic acid salt (CAS 1072933-71-1; molecular formula C₇H₁₄N₂O₄; MW 190.20 g/mol) is the acetate salt of the chiral pyrrolidinone derivative known pharmacologically as L-687,414, or cis-4-methyl-HA-966 . The free base form (CAS 130931-65-6; C₅H₁₀N₂O₂; MW 130.15 g/mol) was developed by Merck Sharp & Dohme as a glycine-site NMDA receptor modulator [1]. Functionally, the compound acts as a low-efficacy partial agonist (Emax ≈ 10% relative to glycine) at the strychnine-insensitive glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor complex, placing it in a distinct pharmacological category between full antagonists and higher-efficacy partial agonists [2]. The acetate counterion enhances aqueous solubility and handling characteristics compared to the free base, making this salt form preferable for in vitro and in vivo experimental workflows [3].

Why (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one Acetic Acid Salt Cannot Be Replaced by Generic Glycine-Site Ligands or Racemic Mixtures


The glycine-site NMDA receptor modulator class encompasses compounds with fundamentally divergent intrinsic activities, stereochemical dependencies, and safety profiles that preclude simple interchange. The (3R,4R) stereochemistry is an absolute requirement for glycine-site recognition: the (3S,4S) enantiomer of L-687,414 is essentially inactive at the NMDA glycine site [1]. Similarly, racemic (±)-HA-966 contains the (-)-enantiomer, which acts as a potent γ-butyrolactone-like sedative with >25-fold greater sedative potency than the (+)-enantiomer, introducing confounding off-target effects [2]. Among glycine-site partial agonists, intrinsic efficacy varies dramatically: L-687,414 has an Emax of approximately 10%, compared with approximately 20% for R-(+)-HA-966, approximately 40–60% for D-cycloserine, and 100% for glycine itself [3][4]. This efficacy gradient directly determines whether a compound behaves predominantly as an antagonist (blocking excessive NMDA activation while preserving basal transmission) or as an agonist (potentiating receptor function). Full glycine-site antagonists such as MDL 29,951 (Ki = 0.14 μM) lack any intrinsic activity, which may abolish essential physiological NMDA signaling . The acetate salt form further differentiates this product from the free base and other salt forms (e.g., maleate) in terms of solubility, stability, and experimental handling [5].

Quantitative Differentiation Evidence for (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one Acetic Acid Salt (L-687,414 Acetate) Versus Closest Comparators


3.6-Fold Enhancement in Functional Antagonist Potency Versus Parent Compound R-(+)-HA-966 in Cortical Slice Electrophysiology

In rat cortical slice preparations, L-687,414 demonstrated approximately 3.6-fold greater functional antagonist potency than its parent analogue R-(+)-HA-966 at blocking NMDA-evoked population depolarizations [1]. This potency gain translates directly to lower required concentrations for equivalent target engagement, reducing the mass of compound needed in experimental protocols.

NMDA receptor glycine site cortical slice electrophysiology functional antagonism apparent Kb

Halved Intrinsic Efficacy (Emax ~10% vs ~20%) Relative to R-(+)-HA-966: Functional Antagonist Dominance Under Physiological Glycine Conditions

Whole-cell voltage-clamp recordings from rat cultured cortical neurones revealed that L-687,414 possesses approximately half the intrinsic activity of R-(+)-HA-966 at the glycine site (Emax ≈ 10% vs ≈ 20% of the maximal glycine response, respectively) [1]. This lower efficacy means that in the presence of physiological glycine concentrations, L-687,414 behaves predominantly as a functional antagonist, attenuating excessive NMDA receptor activation without fully blocking the ion channel. In contrast, R-(+)-HA-966, with its higher residual agonism, may retain more agonist-like properties that could be undesirable when the research objective is glycine-site blockade.

intrinsic activity partial agonism NMDA glycine site Emax whole-cell voltage-clamp

Preservation of Hippocampal Long-Term Potentiation (LTP) at Neuroprotective Doses: Differentiation from MK-801 Ion Channel Blockade

In anaesthetized rats, L-687,414 administered at a neuroprotective dosing regimen (28 mg/kg i.v. bolus + 28 mg/kg/h infusion) permitted largely intact NMDA receptor-dependent LTP in the dentate gyrus following high-frequency stimulation of the medial perforant path [1]. In contrast, MK-801 (dizocilpine), dosed at a similarly neuroprotective regimen (0.12 mg/kg i.v. + 1.8 μg/kg/h), effectively abolished LTP [1]. This differential effect on synaptic plasticity demonstrates that L-687,414's low-efficacy partial agonist mechanism permits sufficient NMDA receptor activation to support physiological plasticity while curtailing pathological overactivation.

hippocampal LTP synaptic plasticity neuroprotection in vivo electrophysiology MK-801

Absence of Cerebral Glucose Metabolism Increase and Cortical Neuronal Vacuolation at Neuroprotective Doses: Safety Differentiation from Dizocilpine (MK-801)

In rats receiving 4-hour steady-state intravenous infusions at a neuroprotective dose regime (17.5 mg free base/kg bolus + 225 μg/kg/min) or a higher dose rate (35 mg/kg bolus + 440 μg/kg/min), L-687,414 produced no increase in limbic cerebral glucose metabolism (CMRglc) and no evidence of cortical neuronal vacuolation [1]. In contrast, dizocilpine (MK-801) at its optimal neuroprotective dose (0.12 mg/kg + 1.8 μg/kg/min) caused selective activation of limbic CMRglc, and 1 of 4 rats showed neuronal vacuolation in the posterior cingulate and retrosplenial cortices; at the higher dizocilpine dose (0.4 mg/kg + 6 μg/kg/min), all 4 animals exhibited extensive morphological changes [1].

cerebral glucose metabolism CMRglc neuronal vacuolation neurotoxicity safety pharmacology

Broad-Spectrum Anticonvulsant Efficacy with Quantified ED50 Values Across Four Seizure Models and Demonstrated Oral Activity

L-687,414 demonstrated dose-dependent anticonvulsant activity across four distinct seizure models in mice, with the highest potency observed against audiogenic seizures in DBA/2 mice [1]. The compound was confirmed as orally active [1]. By comparison, the parent compound (+)-HA-966 showed an ED50 of 52.6 mg/kg i.p. against audiogenic seizures [2], representing approximately 10-fold lower potency than L-687,414. Unlike MK-801, L-687,414 at anticonvulsant doses (ED50 range 5.1–26.1 mg/kg) did not increase dopamine turnover in the nucleus accumbens; MK-801-like behaviors (head weaving, body rolling, hyperlocomotion) appeared only at 100 mg/kg, which is 5–20 times the anticonvulsant ED50 values [1].

anticonvulsant ED50 seizure models oral bioavailability audiogenic seizure

Quantified Neuroprotection in Focal Ischemia: 34–41% Reduction in Ischemic Damage at Defined Plasma Concentrations, with Superior Safety Profile vs MK-801

In a rat model of permanent middle cerebral artery occlusion, L-687,414 administered as a bolus + 4-hour infusion achieving a mean plasma concentration of 25 μg/ml produced a highly significant 34% reduction in hemispheric ischemic damage and 41% reduction in cortical damage compared with saline-treated controls [1]. Critically, this neuroprotection was achieved at doses that did not affect mean arterial blood pressure (MABP). In contrast, the NMDA ion channel blocker MK-801 produces neuroprotection only at doses associated with hypotension and other adverse cardiovascular effects [1]. At the highest L-687,414 plasma level tested (61 μg/ml), a slight hypotensive effect (MABP decreased by 13–16 mm Hg) was noted, with attenuated protection (18–21% reduction), establishing a clear therapeutic window [1].

neuroprotection focal ischemia middle cerebral artery occlusion stroke model plasma concentration

Optimal Research and Industrial Application Scenarios for (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one Acetic Acid Salt (L-687,414 Acetate)


In Vivo Preclinical Stroke and Cerebral Ischemia Studies Requiring Neuroprotection Without Cardiovascular or Neurotoxicological Confounds

L-687,414 acetate is the glycine-site modulator of choice for rodent focal ischemia models where both neuroprotective efficacy and hemodynamic safety must be maintained. At a target plasma concentration of 25 μg/ml (achieved via 14 mg/kg i.v. bolus + 14 mg/kg/h infusion), the compound reduces cortical ischemic damage by 41% without affecting mean arterial blood pressure, in direct contrast to MK-801, which compromises cardiovascular parameters at neuroprotective doses [1]. The acetate salt form's enhanced aqueous solubility facilitates preparation of intravenous infusion solutions at the concentrations required for sustained 4-hour dosing protocols [2].

Studies of NMDA Receptor-Dependent Synaptic Plasticity and Cognitive Function Where LTP Preservation Is Essential

For research investigating hippocampal long-term potentiation and learning/memory mechanisms, L-687,414 acetate uniquely permits glycine-site blockade while preserving LTP at neuroprotective plasma concentrations (28 mg/kg i.v. + 28 mg/kg/h infusion), unlike MK-801 which abolishes LTP [1]. This LTP-sparing property stems directly from the compound's low intrinsic efficacy (Emax ≈ 10%), which allows sufficient residual NMDA receptor activation to support physiological plasticity [1]. Researchers using other glycine-site ligands with higher intrinsic activity (e.g., D-cycloserine, Emax 40–60%) or full antagonists (e.g., MDL 29,951) would either potentiate NMDA signaling or fully suppress it, confounding interpretation of plasticity experiments.

Anticonvulsant Drug Discovery Programs and Seizure Model Screening Requiring Oral Activity with a Quantified Therapeutic Window

L-687,414 acetate serves as a validated positive control or reference standard for anticonvulsant screening programs, with established ED50 values across four mechanistically distinct seizure models: NMDLA-induced (19.7 mg/kg i.v.), PTZ-induced (13.0 mg/kg i.v.), maximal electroshock (26.1 mg/kg i.v.), and audiogenic seizures in DBA/2 mice (5.1 mg/kg i.p.) [1]. The compound's oral activity [1] and the 5–20-fold separation between anticonvulsant ED50 values and behaviourally stimulant doses (100 mg/kg) provide a benchmark therapeutic index against which novel glycine-site modulators can be compared. The acetate salt facilitates oral gavage formulation at the required dose ranges.

Chemical Biology and Pharmacological Tool Studies Requiring Clean Enantiomerically Pure Glycine-Site Modulation Without Sedative Contamination

For experiments requiring unambiguous interpretation of glycine-site pharmacology, the defined (3R,4R) stereochemistry of this acetate salt eliminates the confounding sedative effects associated with racemic HA-966, where the (-)-enantiomer is >25-fold more potent as a γ-butyrolactone-like sedative than the (+)-enantiomer [1]. Furthermore, the (3S,4S) enantiomer of L-687,414 is pharmacologically inactive at the NMDA glycine site [2], underscoring that procurement of the stereochemically defined (3R,4R)-acetate salt, rather than a cis-racemic mixture, is essential for obtaining interpretable pharmacology. The acetate counterion also distinguishes this product from the free base and other salt forms (e.g., maleate) in solubility and stability profiles, enabling reproducible stock solution preparation for in vitro assays [3].

Quote Request

Request a Quote for (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetic acid salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.